molecular formula C6H7N3OS B13274757 N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide

N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide

Cat. No.: B13274757
M. Wt: 169.21 g/mol
InChI Key: LRBMQWFGPJHWQM-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide (CAS 1704300-92-4) is a pyridine-based compound characterized by a sulfanyl (-SH) group at position 2 and a hydroxycarboximidamide (-C(=NH)NHOH) moiety at position 4. This structure confers unique reactivity, particularly in coordination chemistry and pharmaceutical intermediate synthesis. The sulfanyl group enhances nucleophilicity, while the hydroxycarboximidamide group may participate in hydrogen bonding or metal chelation .

Properties

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

N'-hydroxy-2-sulfanylidene-1H-pyridine-4-carboximidamide

InChI

InChI=1S/C6H7N3OS/c7-6(9-10)4-1-2-8-5(11)3-4/h1-3,10H,(H2,7,9)(H,8,11)

InChI Key

LRBMQWFGPJHWQM-UHFFFAOYSA-N

Isomeric SMILES

C1=CNC(=S)C=C1/C(=N/O)/N

Canonical SMILES

C1=CNC(=S)C=C1C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with hydroxylamine and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other key residues. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide with three structurally related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Density (g/cm³) Predicted Boiling Point (°C) Suppliers
This compound 1704300-92-4 C₆H₇N₃OS 185.21 2-SH, 4-C(=NH)NHOH N/A N/A 2
N'-Hydroxy-2-thiophenecarboximidamide 53370-51-7 C₅H₆N₂OS 142.18 Thiophene ring, 2-C(=NH)NHOH N/A N/A 15
N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine 1219454-18-8 C₁₄H₁₂F₃N₃O₂ 311.26 2-C(=NH)NHOH, 4-OCH₂(CF₃-C₆H₄) 1.38 ± 0.1 425.3 ± 55.0 N/A
n'-Hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide 1563212-24-7 C₁₁H₁₈N₅O 248.30 4-Methylpiperazinyl, 2-C(=NH)NHOH N/A N/A N/A

Key Observations :

  • Heterocyclic Variations : The thiophene analog replaces the pyridine ring with a thiophene, reducing molar mass and altering electronic properties .
  • Commercial Availability : The thiophene analog (15 suppliers) is more accessible than the sulfanylpyridine derivative (2 suppliers), suggesting broader industrial adoption .

Physicochemical and Functional Differences

  • Acidity/Basicity : The sulfanyl group (-SH) in the target compound (pKa ~8–10 for -SH) is more acidic than the methoxy or thiophene substituents in analogs, influencing solubility and metal-binding capacity.
  • Thermal Stability : The trifluoromethylbenzyloxy derivative has a predicted boiling point of 425.3°C, indicating higher thermal stability compared to simpler analogs .
  • Synthetic Utility : The 4-methylpiperazinyl group in CAS 1563212-24-7 may enhance solubility in polar solvents, making it advantageous in pharmaceutical synthesis .

Biological Activity

N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions that modify pyridine derivatives. The compound is characterized by the presence of a hydroxylamine group, which is crucial for its biological activity. Structure-activity relationship studies have indicated that modifications to the pyridine ring and substituents significantly affect the compound's efficacy against specific biological targets.

Table 1: Structural Modifications and Biological Activity

ModificationBiological ActivityReference
Hydroxyl group additionIncreased anti-inflammatory
Sulfanyl substitutionEnhanced enzyme inhibition
Carboximidamide configurationImproved selectivity for LOX

Enzyme Inhibition

This compound exhibits significant inhibitory effects on various enzymes, particularly lipoxygenases (LOXs). LOXs are involved in the metabolism of polyunsaturated fatty acids and play a critical role in inflammatory responses. The compound has been shown to inhibit platelet-type 12-(S)-LOX, which is implicated in several pathological conditions, including cancer and diabetes.

Case Study: Inhibition of LOX Activity

In a study evaluating the potency of this compound against LOX, it was found that the compound inhibited enzyme activity with an IC50 value in the nanomolar range. This suggests a strong potential for therapeutic applications in inflammatory diseases.

Antidiabetic Properties

Recent research has also highlighted the antidiabetic properties of this compound. It has been shown to enhance insulin secretion and improve glucose uptake in vitro. The mechanism appears to involve the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones responsible for insulin secretion.

Table 2: Antidiabetic Activity Evaluation

Assay TypeMethodologyResult
DPP-IV InhibitionEnzyme activity assaySignificant inhibition observed
Glucose UptakeCell culture glucose uptake assayIncreased uptake in treated cells
Insulin SecretionELISA for insulin levelsElevated levels post-treatment

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